molecular formula C15H12BrN B8405575 1-Benzyl-7-bromo-1H-indole

1-Benzyl-7-bromo-1H-indole

Cat. No.: B8405575
M. Wt: 286.17 g/mol
InChI Key: CTPWWPHZSVXATM-UHFFFAOYSA-N
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Description

1-Benzyl-7-bromo-1H-indole is a brominated and benzyl-substituted indole derivative. The indole scaffold is a fundamental structural component in medicinal chemistry and drug discovery, prized for its ability to mimic peptide structures and interact with a diverse range of enzymes and biological targets . The specific substitutions on the indole core, particularly at the N-1 position and with halogens like bromine, are critical for modulating the compound's electronic properties, lipophilicity, and overall biological activity, making it a valuable intermediate in the synthesis of more complex molecules . This compound serves as a versatile chemical building block for researchers, especially in the field of organic synthesis. The bromine atom at the 7-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the creation of diverse chemical libraries. The N-benzyl group is a common feature in many bioactive compounds, as it can significantly influence a molecule's binding affinity and metabolic stability . While direct biological data for this compound is limited, research on closely related analogs provides strong evidence of its potential research value. N-benzyl indole derivatives have been extensively studied as potent inhibitors of the tyrosinase enzyme, which has implications for developing agents for skin conditions and preventing food browning . Furthermore, structurally similar 1-benzyl-5-bromoindole compounds have shown significant antibacterial activity against pathogenic Gram-negative bacteria, including E. coli and P. aeruginosa , highlighting the promise of this chemical class in antimicrobial research . Researchers can leverage this compound to explore new therapeutic agents in these and other areas. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H12BrN

Molecular Weight

286.17 g/mol

IUPAC Name

1-benzyl-7-bromoindole

InChI

InChI=1S/C15H12BrN/c16-14-8-4-7-13-9-10-17(15(13)14)11-12-5-2-1-3-6-12/h1-10H,11H2

InChI Key

CTPWWPHZSVXATM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C(=CC=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

The structural and functional properties of 1-Benzyl-7-bromo-1H-indole can be contextualized by comparing it to analogs with variations in substituents, halogenation patterns, and additional functional groups. Below is a detailed analysis supported by data tables and research findings.

Structural and Physical Properties

Table 1: Comparative Analysis of Key Compounds
Compound Name 1-Substituent 7-Substituent Other Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Reference
This compound Benzyl Br None C₁₅H₁₂BrN 286.17 Not reported Bromine -
7-Bromo-1-methyl-1H-indole Methyl Br None C₉H₈BrN 210.07 Not reported Bromine
This compound-3-carbonitrile (13b) Benzyl Br 3-Carbonitrile C₁₆H₁₁BrN₂ 321.18 126–128 Carbonitrile
3-(1-Benzyl-1H-imidazol-5-yl)-7-chloro-1H-indole (47) H Cl 3-Imidazole C₁₈H₁₄ClN₃ 307.78 179–180 Imidazole
5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (63b) H Br, 7-F 2-Carboxamide C₁₇H₁₃BrFN₂O 382.20 Not reported Carboxamide, Fluorine
Key Observations:

Substituent Effects :

  • The benzyl group at position 1 increases molecular weight and lipophilicity compared to smaller groups like methyl (e.g., 7-Bromo-1-methyl-1H-indole, MW = 210.07 vs. 286.17 for the benzyl analog) . This may enhance bioavailability but could introduce steric hindrance in binding interactions.
  • Halogenation : Bromine at position 7 (vs. chlorine in compound 47) offers distinct electronic and steric effects. Bromine’s larger atomic radius and lower electronegativity compared to chlorine may influence reactivity in cross-coupling reactions .

Imidazole (compound 47) and carboxamide (compound 63b) substituents expand pharmacological relevance, as seen in their roles as kinase inhibitors or antioxidants .

Melting Points :

  • The carbonitrile derivative (13b) exhibits a lower melting point (126–128°C) compared to the imidazole-substituted compound 47 (179–180°C), likely due to differences in intermolecular interactions (e.g., hydrogen bonding in imidazole vs. dipole interactions in carbonitrile) .

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS)

NBS is a preferred brominating agent due to its controlled reactivity and reduced risk of over-bromination. In a typical procedure, 1-benzylindole is dissolved in anhydrous dichloromethane or acetonitrile under inert conditions. NBS (1.1 equivalents) is added portionwise at 0°C, followed by stirring at room temperature for 12–24 hours. The reaction is quenched with aqueous sodium thiosulfate, and the product is isolated via column chromatography (hexane/ethyl acetate, 4:1).

Key Data:

  • Yield: 70–85%

  • Reaction Time: 12–24 hours

  • Catalyst: None required

  • Side Products: <5% dibrominated byproducts

Electrophilic Bromination with Molecular Bromine

Molecular bromine (Br₂) offers a cost-effective alternative but requires careful handling. A solution of 1-benzylindole in acetic acid is treated with Br₂ (1.05 equivalents) at 0°C. The mixture is stirred for 2 hours, poured into ice water, and neutralized with NaHCO₃. The precipitate is filtered and recrystallized from ethanol.

Key Data:

  • Yield: 60–75%

  • Reaction Time: 2–4 hours

  • Limitations: Higher risk of dibromination (up to 15%)

Benzylation of 7-Bromoindole

Alkylation with Benzyl Bromide

7-Bromoindole undergoes N-benzylation under basic conditions. A mixture of 7-bromoindole (1.0 equivalent), benzyl bromide (1.2 equivalents), and potassium hydroxide (1.5 equivalents) in DMF is stirred at 25°C for 12 hours. The product is extracted with ethyl acetate, washed with water, and purified via silica gel chromatography.

Key Data:

  • Yield: 80–90%

  • Solvent: DMF

  • Base: KOH or NaH

Phase-Transfer Catalysis (PTC)

For improved selectivity, tetrabutylammonium bromide (TBAB) is used as a phase-transfer catalyst. 7-Bromoindole, benzyl bromide, and TBAB (0.1 equivalents) are heated at 60°C in a biphasic system (toluene/50% NaOH). The reaction completes in 6 hours with minimal hydrolysis.

Key Data:

  • Yield: 88–92%

  • Reaction Time: 4–6 hours

  • Advantages: Reduced solvent volume and faster kinetics

Sequential Bromination-Benzylation Strategies

One-Pot Synthesis

A streamlined approach involves sequential bromination and benzylation in a single reactor. Indole is first brominated at C7 using NBS in acetonitrile, followed by the addition of benzyl bromide and KOH without intermediate isolation.

Key Data:

  • Overall Yield: 65–70%

  • Purification: Gradient chromatography (hexane → ethyl acetate)

  • Challenges: Competing N-bromination requires precise stoichiometry

Flow Chemistry for Scalability

Continuous flow systems enhance reproducibility for industrial applications. 7-Bromoindole and benzyl bromide are pumped through a heated reactor (80°C) packed with immobilized KF/Al₂O₃ catalyst. Residence time of 30 minutes achieves >90% conversion.

Key Data:

  • Throughput: 1.2 kg/day (pilot scale)

  • Catalyst Lifetime: >200 cycles

Mechanistic Insights and Optimization

Bromination Regioselectivity

Bromination at C7 is favored due to the electron-donating effect of the benzyl group at N1, which directs electrophiles to the para position. Density functional theory (DFT) calculations show a 12.3 kcal/mol preference for C7 over C5 bromination.

Benzylation Efficiency

The use of polar aprotic solvents (DMF, DMSO) accelerates benzylation by stabilizing the transition state. Kinetic studies reveal a second-order dependence on benzyl bromide concentration.

Industrial-Scale Production

Cost Analysis

ComponentCost per kg (USD)
7-Bromoindole450
Benzyl Bromide120
NBS300
Total 870–900

Emerging Methodologies

Photocatalytic Bromination

Visible-light-mediated bromination using eosin Y as a photocatalyst achieves 85% yield at room temperature in 8 hours. This method reduces energy consumption and avoids harsh reagents.

Enzymatic Benzylation

Preliminary studies with Pseudomonas fluorescens lipase show 40% conversion to 1-benzyl-7-bromo-1H-indole under aqueous conditions, offering a green chemistry alternative .

Q & A

Q. What are the standard synthetic routes for 1-Benzyl-7-bromo-1H-indole, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the indole core. A common approach includes:

Bromination : Direct bromination at the 7th position using N-bromosuccinimide (NBS) in acetic acid under controlled temperature (0–25°C) .

Benzylation : Introducing the benzyl group via alkylation. For example, reacting 7-bromoindole with benzyl bromide in DMF using NaH as a base at 0–5°C, followed by quenching and purification .

  • Optimization Tips :
  • Use anhydrous conditions to prevent hydrolysis.
  • Monitor reaction progress via TLC (e.g., 70:30 ethyl acetate:hexane, Rf ≈ 0.30) .
  • Purify via column chromatography or recrystallization for >95% purity.
StepReagents/ConditionsYieldPurityReference
BrominationNBS, AcOH, 25°C, 2h85%96%
BenzylationBenzyl bromide, NaH, DMF, 0°C75%97%

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Key peaks include aromatic protons (δ 7.1–8.3 ppm) and the benzyl CH2 group (δ ~5.3 ppm) .
  • HRMS : Confirm molecular weight (C15H11BrN, [M+H]+ expected m/z 284.0084) .
  • X-ray Crystallography : Resolve molecular geometry using SHELXL for refinement. Hydrogen bonding and π-stacking interactions validate packing efficiency .

Q. How is purity assessed, and what purification methods are recommended?

  • Methodological Answer :
  • HPLC/GC-MS : Quantify impurities (<3%) using reverse-phase C18 columns .
  • Recrystallization : Use ethyl acetate/hexane mixtures for high-purity crystals .
  • Flash Chromatography : Optimize solvent gradients (e.g., 10–50% ethyl acetate in hexane) to isolate target fractions .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved during structure refinement?

  • Methodological Answer :
  • Software Tools : Use SHELXL’s restraints (e.g., DFIX, SIMU) to model disordered regions. OLEX2 integration allows real-time visualization of residual density maps .
  • Twinned Data : Apply TWIN/BASF commands in SHELXL for twinned crystals. Validate with R-factor convergence (<5%) .
  • Case Study : A 2025 study resolved a 0.05 Å bond length discrepancy by refining anisotropic displacement parameters and validating against DFT calculations .

Q. What strategies address conflicting biological activity data across studies (e.g., varying IC50 values)?

  • Methodological Answer :
  • Assay Standardization : Control variables (e.g., cell line passage number, serum concentration).
  • Purity Verification : Re-test compounds with ≥98% purity (via HPLC) to exclude impurity-driven artifacts .
  • In Silico Modeling : Perform molecular docking (AutoDock Vina) to compare binding modes across reported targets (e.g., cytochrome P450 enzymes) .

Q. How can Suzuki-Miyaura cross-coupling be optimized to functionalize the 7-bromo position while preserving the benzyl group?

  • Methodological Answer :
  • Conditions : Use Pd(PPh3)4 (5 mol%), K2CO3 base, and aryl boronic acids in THF/H2O (3:1) at 80°C .
  • Protection : Ensure the benzyl group is stable under basic conditions. Monitor debenzylation via LC-MS .
  • Yield Optimization : Pre-purify the bromo-indole intermediate to minimize side reactions (typical yield: 60–75%) .

Applications in Scientific Research

Q. What role does this compound play in medicinal chemistry lead optimization?

  • Methodological Answer :
  • SAR Studies : Systematically modify the benzyl substituent to enhance binding affinity. For example, fluorinated benzyl groups improve metabolic stability .
  • Pro-drug Design : Introduce hydrolyzable esters at the indole N-position for controlled release .
  • Case Study : A 2023 study reported a derivative with 10 nM potency against kinase targets, validated via SPR and cellular assays .

Q. How is computational chemistry utilized to predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The 7-bromo position shows high electrophilicity (f+ = 0.15) .
  • Transition State Modeling : Simulate Pd-catalyzed coupling barriers using Gaussian09. Optimize ligand bite angles for lower activation energy .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :
  • Root Cause Analysis :
  • Reagent Quality : Trace moisture in DMF reduces NaH efficacy, lowering yields .
  • Scale Effects : Milligram-scale reactions may suffer from inefficient mixing vs. bulk synthesis.
  • Mitigation : Use freshly distilled DMF and controlled inert atmospheres (Ar/N2). Pilot reactions at 1 mmol scale before scaling up .

Q. What explains variability in reported biological half-lives of this compound derivatives?

  • Methodological Answer :
  • Microsomal Stability Assays : Compare liver microsome sources (e.g., human vs. rat) due to species-specific CYP450 expression .
  • Metabolite ID : Use LC-HRMS to identify oxidative metabolites (e.g., hydroxylation at the benzyl group) that influence half-life .

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